1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one
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Overview
Description
1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one is a complex organic compound that features a combination of benzothiazole, furan, and pyrrolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The general synthetic route may include:
Formation of Benzothiazole Moiety: Starting with a fluorinated aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and a suitable oxidizing agent.
Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.
Pyrrolinone Formation: The pyrrolinone ring can be synthesized through a condensation reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chlorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one
- 1-(6-Bromobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one
Uniqueness
1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one is unique due to the presence of the fluorine atom on the benzothiazole ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C23H15FN2O5S |
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Molecular Weight |
450.4 g/mol |
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15FN2O5S/c1-30-14-7-4-12(5-8-14)19-18(20(27)16-3-2-10-31-16)21(28)22(29)26(19)23-25-15-9-6-13(24)11-17(15)32-23/h2-11,19,28H,1H3 |
InChI Key |
NQSPGYOTOKPYAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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